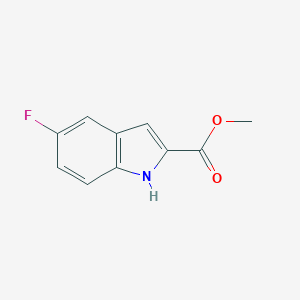

methyl 5-fluoro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZGGDBUGGJROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406450 | |

| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167631-84-7 | |

| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Methyl 5-fluoro-1H-indole-2-carboxylate

CAS Number: 167631-84-7

This technical guide provides a comprehensive overview of methyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

Methyl 5-fluoro-1H-indole-2-carboxylate is a fluorinated indole derivative that serves as a versatile building block in medicinal chemistry. Its chemical structure and key properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 167631-84-7 | American Elements[1] |

| Molecular Formula | C₁₀H₈FNO₂ | American Elements[1] |

| Molecular Weight | 193.17 g/mol | N/A |

| Appearance | Solid | Biosynce[2] |

| Melting Point | 201 °C (in ethyl acetate) | Biosynce[2] |

| Boiling Point (Predicted) | 335.3 ± 22.0 °C | Biosynce[2] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³ | Biosynce[2] |

| pKa (Predicted) | 14.13 ± 0.30 | Biosynce[2] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8 °C | Biosynce[2] |

Spectral Data

The following table summarizes the expected spectral data for methyl 5-fluoro-1H-indole-2-carboxylate. This data is crucial for the identification and characterization of the compound.

Table 2: Spectral Data

| Spectrum Type | Key Features |

| ¹H NMR | Expected signals for aromatic protons on the indole ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The fluorine atom at the 5-position will cause characteristic splitting of adjacent proton signals. |

| ¹³C NMR | Expected signals for the carbonyl carbon of the ester, aromatic carbons of the indole ring (with C-F coupling), and the methyl carbon of the ester. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 193.05. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretch, C=O stretch of the ester, and C-F stretch. |

Synthesis and Experimental Protocols

Methyl 5-fluoro-1H-indole-2-carboxylate is typically synthesized from its corresponding carboxylic acid, 5-fluoro-1H-indole-2-carboxylic acid. The following is a detailed experimental protocol for a plausible synthetic route.

Esterification of 5-fluoro-1H-indole-2-carboxylic acid

This protocol describes the conversion of the carboxylic acid to its methyl ester.

Materials and Equipment:

-

5-fluoro-1H-indole-2-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a catalytic amount of strong acid (e.g., H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-fluoro-1H-indole-2-carboxylic acid in anhydrous methanol.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be added.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude methyl 5-fluoro-1H-indole-2-carboxylate by recrystallization or column chromatography on silica gel.

Applications in Drug Development

Methyl 5-fluoro-1H-indole-2-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2] Its indole scaffold is a privileged structure in medicinal chemistry.

Synthesis of Biologically Active Derivatives

The carboxylate group of methyl 5-fluoro-1H-indole-2-carboxylate can be readily converted into an amide, which is a common functional group in many drug candidates. This allows for the introduction of diverse side chains, leading to the generation of large compound libraries for screening.

Caption: General synthesis of indole-2-carboxamide derivatives.

Role in HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors chelate with magnesium ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in the synthesis of various fluorinated indole derivatives with significant applications in the pharmaceutical and pesticide industries.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data, outlining detailed experimental protocols for property determination, and visualizing relevant biological pathways and experimental workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 5-fluoro-1H-indole-2-carboxylate. This data is crucial for understanding the compound's behavior in various chemical and biological systems, which is fundamental for further research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | American Elements |

| Molecular Weight | 193.17 g/mol | PubChem |

| CAS Number | 167631-84-7 | American Elements |

| Appearance | Solid | Biosynce |

| Melting Point | 145.5 °C - 201 °C | American Elements, Biosynce |

| Boiling Point | 335.3 °C at 760 mmHg | American Elements |

| Density | 1.341 g/cm³ | American Elements |

| pKa (Predicted) | 14.13 ± 0.30 | Biosynce |

| LogP | Not experimentally determined. A related compound, 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, has a computed XLogP3 of 2.4. | PubChem[2] |

| Solubility | No specific experimental data found. General protocols for determination are provided below. |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline organic compound is finely ground using a mortar and pestle.[4]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 2°C per minute, starting from a temperature about 20°C below the approximate melting point.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[6] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8]

Apparatus:

-

Glass vials with screw caps

-

Shaker or agitator

-

Centrifuge or filtration apparatus

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a glass vial.[7]

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][9]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[7] Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[8]

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at that temperature.

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for its estimation.[10][11][12]

Apparatus:

-

RP-HPLC system with a UV detector

-

C18 column

-

Mobile phase (e.g., a mixture of acetonitrile and water)

-

Reference standards with known LogP values

Procedure:

-

System Setup: The RP-HPLC system is equilibrated with the mobile phase.

-

Calibration: A series of reference compounds with well-established LogP values are injected into the HPLC system. The retention time (t_R) for each standard is recorded.

-

Sample Analysis: A solution of methyl 5-fluoro-1H-indole-2-carboxylate is injected, and its retention time is measured under the same chromatographic conditions.

-

Calculation: The logarithm of the capacity factor (log k') is calculated for each standard and the test compound using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the dead time. A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log k' values. The LogP of the target compound is then determined by interpolating its log k' value on this calibration curve.[13]

Biological Context and Signaling Pathways

Indole-2-carboxylate derivatives have been investigated for a range of biological activities, including anticancer and antiviral properties.[14][15] Some of these compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival. For instance, related indole-2-carboxamide derivatives have been found to inhibit the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer models and act as dual inhibitors of EGFR and CDK2.[14][16]

Caption: Potential inhibition of the Akt/mTOR/NF-κB signaling pathway by indole-2-carboxylate derivatives.

Experimental Workflow Visualization

The systematic determination of physicochemical properties follows a logical workflow, starting from sample acquisition to data analysis and interpretation.

Caption: Workflow for the determination of key physicochemical properties.

References

- 1. biosynce.com [biosynce.com]

- 2. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

methyl 5-fluoro-1H-indole-2-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 5-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its fundamental physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and situates its application within a typical drug development workflow.

Physicochemical Properties

Methyl 5-fluoro-1H-indole-2-carboxylate is a heterocyclic organic compound. The inclusion of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

| Property | Data | Reference |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2] |

| Molecular Weight | 193.17 g/mol | [1][2] |

| CAS Number | 167631-84-7 | |

| Appearance | Off-white to white solid | |

| Primary Use | Intermediate in organic synthesis | [2] |

Experimental Protocols: Synthesis via Fischer Indole Synthesis

The synthesis of methyl 5-fluoro-1H-indole-2-carboxylate can be achieved through various synthetic routes, with the Fischer indole synthesis being a prominent and versatile method for constructing the indole nucleus.[3][4] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketoester.[3][4]

2.1. Overall Reaction Scheme:

Step 1: Formation of (4-fluorophenyl)hydrazine from 4-fluoroaniline. Step 2: Formation of the phenylhydrazone from (4-fluorophenyl)hydrazine and methyl pyruvate. Step 3: Acid-catalyzed cyclization (Fischer Indole Synthesis) to yield methyl 5-fluoro-1H-indole-2-carboxylate.

2.2. Detailed Methodology:

Step 1: Synthesis of (4-fluorophenyl)hydrazine hydrochloride

-

Diazotization: To a stirred solution of 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to facilitate the complete formation of the diazonium salt.

-

Reduction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, keeping the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate, (4-fluorophenyl)hydrazine hydrochloride, is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Step 2: Synthesis of Methyl 2-((4-fluorophenyl)hydrazono)propanoate

-

Condensation: (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) are dissolved in ethanol.

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolation: The resulting phenylhydrazone is typically used in the next step without further purification. The solvent can be removed under reduced pressure if necessary.

Step 3: Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate

-

Cyclization: The crude methyl 2-((4-fluorophenyl)hydrazono)propanoate is suspended in a suitable solvent such as ethanol or toluene. A strong acid catalyst, for example, polyphosphoric acid (PPA) or sulfuric acid, is added.

-

Heating: The reaction mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).

-

Work-up and Purification: The reaction is cooled to room temperature and carefully quenched by pouring it onto ice water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure methyl 5-fluoro-1H-indole-2-carboxylate.

Application in Drug Discovery Workflow

Indole-2-carboxylate derivatives are recognized as privileged scaffolds in drug discovery, with demonstrated activity against a range of biological targets, including HIV-1 integrase and the metabolic enzymes IDO1 and TDO.[5][6] The following diagram illustrates a generalized workflow for the development of therapeutic agents based on this scaffold.

This workflow begins with the synthesis of the core scaffold, methyl 5-fluoro-1H-indole-2-carboxylate, followed by the generation of a diverse chemical library through derivatization. These compounds then undergo a series of in vitro screening assays to identify active "hits." Promising candidates are subjected to lead optimization, involving iterative cycles of chemical modification and biological testing to improve their potency, selectivity, and pharmacokinetic properties. Finally, optimized lead compounds advance to preclinical development for in vivo efficacy and safety assessment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biosynce.com [biosynce.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 5-fluoro-1H-indole-2-carboxylate. This document details predicted chemical shifts, coupling constants, and peak assignments, supported by established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar indole derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for methyl 5-fluoro-1H-indole-2-carboxylate. These predictions are based on the analysis of related indole compounds and the known effects of substituents on the indole ring system.[1][2][3] The numbering convention used for the indole ring is standard.

Predicted ¹H NMR Data

Solvent: CDCl₃ Spectrometer Frequency: 500 MHz

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH (H1) | ~8.5 - 9.5 | br s | - |

| H3 | ~7.1 - 7.3 | d | ³J(H3,H4) ≈ 1.0 - 2.0 |

| H4 | ~7.3 - 7.5 | dd | ³J(H4,H6) ≈ 9.0, ⁴J(H4,F) ≈ 4.0 - 5.0 |

| H6 | ~7.0 - 7.2 | ddd | ³J(H6,H7) ≈ 9.0, ³J(H6,F) ≈ 9.0 - 10.0, ⁴J(H6,H4) ≈ 2.5 |

| H7 | ~7.4 - 7.6 | dd | ³J(H7,H6) ≈ 9.0, ⁴J(H7,F) ≈ 2.5 |

| OCH₃ | ~3.9 | s | - |

br s = broad singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet

Predicted ¹³C NMR Data

Solvent: CDCl₃ Spectrometer Frequency: 125 MHz

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine (J, Hz) |

| C=O | ~162 | - |

| C2 | ~128 | - |

| C3 | ~108 | ⁴J(C3,F) ≈ 3-4 |

| C3a | ~126 | ³J(C3a,F) ≈ 10-12 |

| C4 | ~112 | ²J(C4,F) ≈ 25-27 |

| C5 | ~158 - 160 | ¹J(C5,F) ≈ 235-240 |

| C6 | ~110 | ²J(C6,F) ≈ 24-26 |

| C7 | ~113 | ³J(C7,F) ≈ 5-6 |

| C7a | ~132 | ⁴J(C7a,F) ≈ 2-3 |

| OCH₃ | ~52 | - |

Experimental Protocol: NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for methyl 5-fluoro-1H-indole-2-carboxylate.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of methyl 5-fluoro-1H-indole-2-carboxylate is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for indole derivatives.[2][4] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment to ensure reproducibility of chemical shifts.

3. ¹H NMR Data Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition Parameters:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR spectroscopy.

Caption: Molecular structure of methyl 5-fluoro-1H-indole-2-carboxylate.

References

- 1. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide on the Solubility and Stability of Methyl 5-fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and outlines detailed methodologies for determining the solubility and stability of methyl 5-fluoro-1H-indole-2-carboxylate. This information is critical for its application in organic synthesis and potential development as a pharmaceutical agent.

Core Compound Properties

Methyl 5-fluoro-1H-indole-2-carboxylate is a fluorinated indole derivative that serves as a key intermediate in the synthesis of various pharmaceutical and pesticide compounds.[1] Its solid nature and defined melting point are crucial for handling and formulation considerations.

Table 1: Physicochemical Properties of Methyl 5-fluoro-1H-indole-2-carboxylate

| Property | Value | Source |

| CAS Number | 167631-84-7 | American Elements[2] |

| Molecular Formula | C₁₀H₈FNO₂ | American Elements[2] |

| Molecular Weight | 193.17 g/mol | PubChem[3] |

| Appearance | Solid | Biosynce[1] |

| Melting Point | 201 °C | Biosynce[1] |

| Storage Conditions | 2-8 °C under inert gas (Nitrogen or Argon) | Biosynce[1] |

Solubility Profile: Experimental Protocols

Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Protocol:

-

Preparation: Add an excess amount of solid methyl 5-fluoro-1H-indole-2-carboxylate to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of methyl 5-fluoro-1H-indole-2-carboxylate in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to a series of wells in a microplate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Precipitation Observation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours). The formation of a precipitate is monitored visually or by nephelometry.

-

Quantification: Alternatively, after incubation, filter or centrifuge the plate to remove any precipitate. The concentration of the compound remaining in the solution is then determined, often by HPLC-UV or UV-Vis spectroscopy.

Stability Profile: Experimental Protocols

Assessing the chemical stability of methyl 5-fluoro-1H-indole-2-carboxylate is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the molecule's intrinsic stability.[4][5]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

-

Sample Preparation: Prepare solutions of methyl 5-fluoro-1H-indole-2-carboxylate in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60 °C for 48 hours, then dissolve for analysis.

-

Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

-

-

Neutralization: For acidic and basic hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants.

ICH-Compliant Stability Testing

For regulatory purposes, long-term and accelerated stability studies should be performed according to International Council for Harmonisation (ICH) guidelines.[6]

Protocol:

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Parameters to be Monitored: Appearance, assay, degradation products, and any other critical quality attributes.

Potential Biological Signaling Pathway Involvement

While the specific biological targets of methyl 5-fluoro-1H-indole-2-carboxylate are not extensively documented, many indole-2-carboxylate derivatives have been investigated as inhibitors of various enzymes. For instance, indole-2-carboxylic acid derivatives have been explored as HIV-1 integrase inhibitors, which function by chelating magnesium ions in the enzyme's active site.[7] Another area of research for indole derivatives is the inhibition of the STING (stimulator of interferon genes) pathway, which is involved in innate immunity. Aberrant STING activation is linked to inflammatory and autoimmune diseases.

The diagram below illustrates a generalized signaling pathway where an indole derivative might act as an inhibitor.

Conclusion

This technical guide consolidates the available data for methyl 5-fluoro-1H-indole-2-carboxylate and provides a framework for its further investigation. The detailed experimental protocols for determining solubility and stability are based on established scientific and regulatory standards. These methodologies will enable researchers to generate the necessary data to fully characterize this compound for its intended applications in drug discovery and development. The provided diagrams offer a visual representation of key experimental workflows and potential biological interactions, serving as a valuable resource for laboratory professionals.

References

- 1. biosynce.com [biosynce.com]

- 2. americanelements.com [americanelements.com]

- 3. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 7. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine in Modifying Indole Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast number of natural products and synthetic compounds with a broad spectrum of biological activities. Its inherent versatility has made it a focal point in medicinal chemistry for decades. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful and widely adopted strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering critical insights for professionals engaged in drug discovery and development.

Fluorine's unique and potent electronic properties, stemming from its high electronegativity, coupled with its relatively small van der Waals radius, allow for subtle yet profound modifications to a parent indole molecule. These alterations can significantly influence metabolic stability, receptor binding affinity, lipophilicity, and the acidity or basicity (pKa) of nearby functional groups. Ultimately, these molecular-level changes can dramatically impact a drug candidate's efficacy, safety profile, and pharmacokinetic behavior. This guide will delve into these key effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to provide a practical resource for the rational design of fluorinated indole-based therapeutics.

Key Physicochemical and Pharmacokinetic Effects of Indole Fluorination

The introduction of fluorine into an indole nucleus can induce several critical changes that are highly advantageous for drug design:

-

Enhanced Metabolic Stability: Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds, particularly on aromatic rings, from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing a hydrogen atom with a much stronger carbon-fluorine bond, the metabolic half-life of a compound can be significantly extended, leading to improved oral bioavailability and a more favorable dosing regimen.[2]

-

Modulation of Lipophilicity: The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity, polyfluorination can decrease it. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.[3][4]

-

Altered pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[3] This modulation of a molecule's ionization state at physiological pH is critical for optimizing drug-receptor interactions, improving oral absorption, and minimizing off-target effects.[2]

-

Conformational Control and Binding Affinity: Fluorine can influence the conformational preferences of a molecule through various steric and electronic effects. By locking an indole derivative into a more bioactive conformation, fluorine can enhance its binding affinity for its target protein.[2] Furthermore, fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, further increasing potency.[3]

Quantitative Comparison of Bioactivity: Fluorinated vs. Non-Fluorinated Indole Analogs

The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on the bioactivity of indole derivatives across different therapeutic areas.

Table 1: Anticancer Activity

| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Target/Cell Line | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Fold Change in Potency | Reference |

| Indole-based Tubulin Inhibitor | Indole-acrylamide derivative | Fluorinated indole-acrylamide derivative | U-937 (Leukemia) | >10 | 0.6 | >16.7-fold increase | [5] |

| Spirooxindole | Non-fluorinated spirooxindole | 4'-Fluorinated spirooxindole | MDM2/p53 | 8.5 | 0.29 | ~29-fold increase | [5] |

| Indole-Chalcone | (E)-3-(1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | FC116 ((E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) | HCT-116/L (Oxaliplatin-resistant colorectal cancer) | 141 (4-methyl analog) | 6 | ~23.5-fold increase | [1] |

Table 2: Antiviral Activity (HIV-1)

| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Target | EC₅₀ (nM) - Non-Fluorinated | EC₅₀ (nM) - Fluorinated | Fold Change in Potency | Reference |

| Indole-based HIV-1 Inhibitor | Non-fluorinated indole | 4-Fluorinated indole | HIV-1 | ~50 | 1 | ~50-fold increase | [6] |

| Indole-7-carboxamide | 7-substituted carboxamide indole | 7-substituted carboxamide-4-fluoroindole | HIV-1 | >1 (for lead compound) | 0.29 - 0.52 | Significant increase | [6] |

Table 3: Serotonin Receptor Binding and Activity

| Compound | Receptor | Assay Type | Kᵢ (nM) | EC₅₀ (µM) | Rₘₐₓ | Reference |

| Tryptamine | 5-HT₃A | Radioligand Binding / Electrophysiology | 4800 | 113 | 0.15 | [7] |

| 5-Fluorotryptamine | 5-HT₃A | Radioligand Binding / Electrophysiology | 800 | 16 | 0.64 | [7][8] |

| 5-Chlorotryptamine | 5-HT₃A | Radioligand Binding / Electrophysiology | 2700 | 8.1 | 0.0037 | [7] |

| 4-Hydroxy-DMT (Psilocin) | 5-HT₂A | Radioligand Binding | 13 | - | - | [9][10] |

| 6-Fluoro-DET | 5-HT₂A | Radioligand Binding | 110 | - | - | [9][10] |

| 4-Fluoro-5-methoxy-DMT | 5-HT₁A | Radioligand Binding | 0.23 | - | - | [9][10] |

Table 4: Metabolic Stability

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |

| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [1] |

| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [1] |

| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 (mL/min/kg) | [1] |

Signaling Pathways Modulated by Fluorinated Indoles

Fluorinated indole derivatives have been shown to modulate a variety of signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The introduction of fluorine can enhance the interaction with key proteins in these pathways, leading to improved therapeutic outcomes.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] Indole compounds have been shown to inhibit this pathway at various nodes.[13][14] Fluorination can enhance the potency of these inhibitors.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival.[15] Aberrant MAPK signaling is a common feature of many cancers. Indole alkaloids have been shown to inhibit this pathway, and fluorination can potentially enhance their activity.[16][17]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for key assays cited in the evaluation of fluorinated indole derivatives.

Synthesis of 6-Fluoroindole-2-carboxylic Acid

This protocol describes a general method for the synthesis of a key fluorinated indole intermediate.

Procedure:

-

A mixture of ethyl 6-fluoroindole-2-carboxylate (1 equivalent), 4% sodium hydroxide solution (10 volumes), and anhydrous ethanol (10 volumes) is heated to reflux for 3 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature and then poured into ice water.

-

The pH of the mixture is adjusted to 5 with glacial acetic acid.

-

The resulting precipitate is collected by filtration to yield 6-fluoroindole-2-carboxylic acid.[18]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Test compound and positive control (e.g., a known rapidly metabolized compound)

-

Ice-cold acetonitrile or other suitable organic solvent for quenching

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLMs and dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare the test compound and positive control in the buffer.

-

Incubation: In a 96-well plate, combine the HLM suspension, NADPH regenerating system, and the test compound (final concentration typically 1 µM).

-

Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time. From this curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Competitive Radioligand Binding Assay for Serotonin Receptors

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[19][20]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a serotonin receptor.

Materials:

-

Cell membranes expressing the target serotonin receptor

-

Radiolabeled ligand (e.g., [³H]-serotonin or a specific antagonist)

-

Test compound (unlabeled)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

96-well filter plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Add scintillation fluid to each well and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. From the resulting competition curve, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of fluorine into the indole scaffold is a proven and powerful strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to significant improvements in bioactivity, metabolic stability, and overall therapeutic potential. This technical guide has provided a comprehensive overview of the key effects of indole fluorination, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can more effectively leverage the "fluorine advantage" in the design and optimization of the next generation of indole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Fluoroindole-2-carboxylic acid CAS#: 3093-97-8 [m.chemicalbook.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

The Strategic Introduction of Fluorine to the Indole Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic drugs with a broad spectrum of biological activities. The strategic incorporation of fluorine into this privileged heterocyclic system has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of indole-containing molecules, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive analysis of the electronic effects of fluorine on the indole ring system, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

The Electronic Influence of Fluorine on the Indole Nucleus

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for nuanced yet profound modifications of a parent indole molecule. These modifications can significantly influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and acidity (pKa), ultimately impacting a drug candidate's efficacy and pharmacokinetic profile.[1]

Inductive and Resonance Effects

Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the indole ring, influencing its reactivity and the acidity of the N-H proton. Concurrently, fluorine can exert a weaker, electron-donating resonance effect (+R) by donation of its lone pair electrons to the aromatic system. The interplay of these opposing effects is highly dependent on the position of the fluorine atom on the indole ring.

Impact on Acidity (pKa)

Table 1: Acidity of Indole and 5-Fluoroindole

| Compound | pKa |

| Indole | 16.97 (in DMSO) |

| 5-Fluoroindole | Data not readily available in a comparable format. |

Note: A directly comparable experimental pKa value for 5-fluoroindole in DMSO was not found in the surveyed literature. However, the electron-withdrawing nature of fluorine is expected to lower the pKa relative to indole.

Hammett Parameters

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems. The Hammett substituent constants, σm and σp, are measures of the electronic effect of a substituent at the meta and para positions of a benzene ring, respectively. While specific Hammett constants for fluorine on the indole ring system are not widely tabulated, the values for fluorobenzene can provide a useful approximation.

Table 2: Hammett Constants for Fluorine

| Substituent | σm | σp |

| -F | 0.34 | 0.06 |

The positive values indicate that fluorine is electron-withdrawing at both positions, with a stronger inductive effect at the meta position and a partially offsetting resonance effect at the para position.

¹⁹F NMR Chemical Shifts

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorinated molecules. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the electronic distribution within the molecule. The chemical shifts for fluoroindoles vary depending on the position of the fluorine atom.

Table 3: ¹⁹F NMR Chemical Shifts of Fluoroindoles

| Compound | ¹⁹F Chemical Shift (δ, ppm) | Solvent |

| 4-Fluoroindole | Not readily available | - |

| 5-Fluoroindole | -124.2 | CDCl₃ |

| 6-Fluoroindole | Not readily available | - |

| 7-Fluoroindole | Not readily available | - |

Note: The ¹⁹F NMR chemical shifts are referenced to CFCl₃. While a comprehensive dataset is not available, the provided value for 5-fluoroindole serves as a reference point.

Modulation of Biological Activity

The electronic modifications induced by fluorine substitution can have a profound impact on the biological activity of indole derivatives.

Inhibition of HIV-1 Reverse Transcriptase

Certain fluorinated indole derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The mechanism of action for some fluorinated nucleoside analogs involves incorporation into the nascent DNA chain, followed by the blockage of primer translocation, effectively terminating DNA synthesis.

Caption: Mechanism of HIV-1 RT inhibition by a fluorinated nucleoside analog.

Quorum Sensing Inhibition

Fluorinated indoles have also been investigated as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. The proposed mechanism involves the fluorinated indole interfering with the proper folding of QS regulatory proteins.

Caption: Inhibition of bacterial quorum sensing by fluorinated indoles.

Experimental Protocols

The synthesis of fluorinated indoles can be achieved through various methods. The Leimgruber-Batcho and Fischer indole syntheses are two of the most common and versatile approaches.

General Workflow for Leimgruber-Batcho Indole Synthesis

Caption: General workflow for the Leimgruber-Batcho indole synthesis.

Detailed Protocol: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).

-

Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric when dry; keep the filter cake wet.

-

Wash the filter cake with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield crude 6-fluoroindole.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-fluoroindole.

General Workflow for Fischer Indole Synthesis

Caption: General workflow for the Fischer indole synthesis.

Detailed Protocol: Synthesis of 6-Fluoroindole via Fischer Indole Synthesis

Step 1: Hydrazone Formation

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

-

The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.

Step 2: Cyclization

-

To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure 6-fluoroindole.

Conclusion

The introduction of fluorine into the indole ring system is a powerful and versatile strategy in modern drug discovery. The profound electronic effects of fluorine significantly influence the physicochemical and pharmacokinetic properties of indole derivatives, leading to compounds with enhanced metabolic stability, improved binding affinity, and modulated acidity. A thorough understanding of these electronic effects, coupled with robust synthetic methodologies, is crucial for the rational design of novel fluorinated indole-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique properties of fluorine to advance their drug discovery programs.

References

The Ascendant Role of 5-Fluoroindole Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the indole ring has emerged as a powerful strategy to enhance the pharmacological properties of these molecules, leading to a surge in the discovery of potent and selective 5-fluoroindole derivatives. This technical guide provides a comprehensive literature review of the recent advancements in the medicinal chemistry of 5-fluoroindole derivatives, with a focus on their anticancer, antiviral, and α-glucosidase inhibitory activities. This document details quantitative biological data, experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of 5-Fluoroindole Derivatives

5-Fluoroindole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes and signaling pathways crucial for tumor growth and survival. Notably, these compounds have shown inhibitory activity against key enzymes such as the endoplasmic reticulum kinase (PERK) and apurinic/apyrimidinic endonuclease 1 (APE1).

Targeting the PERK Signaling Pathway

The PERK pathway is a critical component of the unfolded protein response (UPR), which is often hijacked by cancer cells to survive under stressful conditions within the tumor microenvironment. Inhibition of PERK can re-sensitize cancer cells to chemotherapy. A series of 4-fluoroindoline derivatives, structurally related to 5-fluoroindoles, have displayed potent PERK inhibitory activity, with IC50 values in the low nanomolar range. For instance, derivative 24a showed a significant increase in PERK inhibitory activity compared to its non-fluorinated counterpart, highlighting the beneficial effect of the fluorine substitution.[1]

Inhibition of APE1

APE1 is a key enzyme in the base excision repair (BER) pathway, and its overexpression in cancer is associated with increased tumor progression and resistance to chemotherapy. 5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of APE1 with an IC50 of 10 μM.[1][2] By inhibiting APE1, these compounds can sensitize cancer cells to DNA-damaging agents.

Horseradish Peroxidase-Activated Prodrugs

A novel approach in targeted cancer therapy involves the use of 5-fluoroindole-3-acetic acid as a prodrug that can be activated by horseradish peroxidase (HRP).[3] The oxidation of 5-fluoroindole-3-acetic acid by HRP generates cytotoxic products that can effectively kill cancer cells.[3] This strategy offers the potential for tumor-specific drug activation, minimizing off-target toxicity.

| Compound | Target | Cell Line/Enzyme | IC50/Activity | Reference |

| 4-Fluoroindoline derivative 24a | PERK | Enzyme Assay | 0.8 nM | [1] |

| Non-fluorinated analogue of 24a | PERK | Enzyme Assay | 2.5 nM | [1] |

| 5-Fluoroindole-2-carboxylic acid | APE1 | Enzyme Assay | 10 μM | [1][2] |

Signaling Pathways in Anticancer Activity

Caption: PERK signaling pathway and its inhibition by 5-fluoroindole derivatives.

Caption: APE1 signaling in DNA repair and its inhibition by 5-fluoroindole derivatives.

Antiviral Activity of 5-Fluoroindole Derivatives

The 5-fluoroindole scaffold has also proven to be a valuable template for the development of antiviral agents, with activity reported against a range of viruses including Herpes Simplex Virus (HSV-1 and HSV-2) and Coxsackie B4 virus.

Thiosemicarbazone Derivatives

A series of novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have been synthesized and evaluated for their antiviral effects.[4] Several of these derivatives, particularly those with an ethyl substitution at the R2 position, were found to be effective against HSV-1 (KOS), HSV-2 (G), and other viruses.[4] Molecular modeling studies suggest that these compounds may exert their antiviral activity by binding to viral glycoproteins, such as HSV-1 glycoprotein B and D, and HSV-2 glycoprotein B.[4]

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 7d (R1=4-CF3, R2=ethyl) | HSV-1 (KOS) | HEL | - | [4] |

| Compound 7g (R1=4-OCH3, R2=ethyl) | HSV-1 (KOS) | HEL | - | [4] |

| Compound 7l (R1=3-Cl, R2=ethyl) | HSV-1 (KOS) | HEL | - | [4] |

| Compound 7n (R1=4-Br, R2=ethyl) | Coxsackie B4 | Vero | - | [4] |

Note: Specific EC50 values were not provided in the abstract, but the compounds were reported to be active.

Experimental Workflow for Antiviral Screening

Caption: General experimental workflow for antiviral screening of 5-fluoroindole derivatives.

α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

α-Glucosidase inhibitors are an important class of therapeutic agents for the management of type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase.

Several of these compounds exhibited significantly better inhibitory activity than the clinically used drug acarbose. The most potent compounds, 3d , 3f , and 3i , had IC50 values in the micromolar range, representing a 10- to 15-fold increase in activity compared to acarbose.

| Compound | IC50 (µM) | Reference |

| 3d | 49.89 ± 1.16 | |

| 3f | 35.83 ± 0.98 | |

| 3i | 56.87 ± 0.42 | |

| Acarbose (Reference) | 569.43 ± 43.72 |

Experimental Protocols

A general synthetic route to 5-fluoro-2-oxindole derivatives involves the condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes.

-

Materials: 5-fluoro-2-oxindole, substituted aromatic aldehydes, potassium hydroxide (KOH), ethanol (EtOH).

-

Procedure:

-

To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add the substituted aromatic aldehyde (1.5 mmol) and potassium hydroxide (6.0 mmol).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

The inhibitory activity of the synthesized compounds against α-glucosidase is typically evaluated using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Materials: α-Glucosidase from Saccharomyces cerevisiae, pNPG, test compounds, acarbose (positive control), phosphate buffer (pH 6.8), sodium carbonate.

-

Procedure:

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the α-glucosidase enzyme solution to wells containing the test compounds or control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Conclusion

The 5-fluoroindole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The strategic introduction of a fluorine atom at the 5-position of the indole ring consistently imparts favorable biological properties, leading to the identification of potent anticancer, antiviral, and antidiabetic agents. The derivatives discussed in this guide highlight the versatility of this chemical motif and underscore its potential for the development of novel therapeutics. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of detailed mechanisms of action will undoubtedly pave the way for the clinical translation of promising 5-fluoroindole-based drug candidates.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Methyl 5-Fluoro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for methyl 5-fluoro-1H-indole-2-carboxylate (CAS RN: 167631-84-7). The strategic incorporation of fluorine into indole derivatives is a key strategy in modern drug discovery, often leading to compounds with enhanced metabolic stability and bioactivity.[1][2][3][4] As the use of such fluorinated intermediates becomes more widespread, a thorough understanding of their safe handling is paramount to protect laboratory personnel and the integrity of research.

This document outlines the known hazards, recommended personal protective equipment (PPE), and standard operating procedures for the handling, storage, and disposal of this compound.

Hazard Identification and Classification

Methyl 5-fluoro-1H-indole-2-carboxylate is an organic compound that should be handled with care in a laboratory or industrial setting.[5] While specific toxicity data for this exact compound is limited, data from structurally similar compounds and general safety data sheets indicate that it may cause irritation to the skin, eyes, and respiratory tract.[5][6][7][8][9]

GHS Hazard Classification (Anticipated)

Based on data for similar fluorinated indole compounds, the following GHS classifications are anticipated.[8][9] Users should always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.[5]

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol [8] |

| Appearance | Solid[5] |

| Melting Point | 201 °C[5] |

| Boiling Point (Predicted) | 335.3 ± 22.0 °C[5] |

| Density (Predicted) | 1.341 ± 0.06 g/cm³[5] |

| Flash Point (Predicted) | 156.6 ± 22.3 °C[5] |

| Storage Conditions | 2-8 °C under inert gas (Nitrogen or Argon)[5] |

Personal Protective Equipment (PPE)

The proper selection and use of PPE is a critical line of defense against exposure.[3] The following PPE is recommended when handling methyl 5-fluoro-1H-indole-2-carboxylate, especially when handling the solid powder.[10][11]

| PPE Category | Specification | Rationale |

| Eye Protection | Safety goggles or a face shield conforming to EN 166 (EU) or OSHA 29 CFR 1910.133.[6][12] | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[13] Gloves should be inspected before use and disposed of properly.[13] | Prevents skin contact and irritation. |

| Body Protection | A laboratory coat, buttoned to full length.[9] For larger quantities or when there is a risk of significant contamination, a chemical-resistant apron or coveralls may be necessary.[9] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | For handling powders outside of a ventilated enclosure, a NIOSH-approved respirator may be required.[3][6] | Prevents inhalation of irritating dust. |

Experimental Protocols and Handling Procedures

Adherence to standardized experimental protocols is essential for minimizing risk.

Weighing and Dispensing of Powdered Compound

Weighing and dispensing are critical steps where the risk of generating airborne dust is highest.[14]

Methodology:

-

Preparation: Ensure the balance is clean and located in an area with minimal air currents, or preferably within a chemical fume hood or powder weighing station.[7] Gather all necessary equipment, including weighing paper or a boat, a clean spatula, and the receiving container.[6]

-

Taring: Place the weighing boat on the balance and tare the weight.[15]

-

Transfer: In a chemical fume hood, carefully transfer the desired amount of methyl 5-fluoro-1H-indole-2-carboxylate from the stock container to the weighing boat using a clean spatula.[7][15] Avoid creating dust.

-

Weighing: Close the doors of the balance and record the stable weight.[15]

-

Cleanup: After transferring the compound to the receiving vessel, promptly clean the balance and surrounding area. Dispose of the weighing paper in the appropriate solid waste container.[6]

Spill Response

In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and further contamination.

Methodology for Solid Spills:

-

Notification: Immediately alert others in the vicinity of the spill.[8]

-

Evacuation (if necessary): For large spills or if dust becomes airborne, evacuate the immediate area.

-

PPE: Don the appropriate personal protective equipment, including gloves, goggles, and respiratory protection if needed.[8]

-

Containment: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite, taking care not to create dust.[13]

-

Collection: Carefully scoop the absorbed material into a sealable container for hazardous waste.[8][12] Do not sweep dry powder.

-

Decontamination: Wipe the spill area with a wet paper towel or spill pad.[12] Place all cleanup materials into the hazardous waste container.

-

Disposal: Seal and label the waste container for proper disposal according to institutional guidelines.[12]

Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of the compound and ensuring laboratory safety.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

-

For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8 °C.[5]

-

Keep away from strong oxidizing agents and incompatible materials.[6]

-

Containers should be clearly labeled with the chemical name and any associated hazards.[17]

Disposal:

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[12]

-

Do not allow the chemical to enter drains or the environment.[16]

-

Contaminated materials from spill cleanup should be treated as hazardous waste.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[6][12] If skin irritation occurs, get medical advice.[12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][12] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[6][12] |

This guide is intended to provide a framework for the safe handling of methyl 5-fluoro-1H-indole-2-carboxylate. It is not a substitute for a thorough review of the supplier-specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. All laboratory personnel must be trained on the specific hazards and handling procedures for the chemicals they work with.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. nbinno.com [nbinno.com]

- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 6. addgene.org [addgene.org]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 10. tmi.utexas.edu [tmi.utexas.edu]

- 11. benchchem.com [benchchem.com]

- 12. ehs.utk.edu [ehs.utk.edu]

- 13. jk-sci.com [jk-sci.com]

- 14. escopharma.com [escopharma.com]

- 15. youtube.com [youtube.com]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. lsu.edu [lsu.edu]

The Indole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals